molecular formula C23H22N6O2 B6484589 7,9-dimethyl-3-phenyl-1-(2-phenylethyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 919020-03-4

7,9-dimethyl-3-phenyl-1-(2-phenylethyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No. B6484589
CAS RN: 919020-03-4
M. Wt: 414.5 g/mol
InChI Key: FOVZVGZLAPLBOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include a variety of organic chemistry reactions, such as addition, substitution, elimination reactions, etc .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can provide valuable information about the compound’s reactivity and potential uses .


Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, optical activity, etc. These properties can provide important information about the compound’s behavior under different conditions .

Mechanism of Action

The mechanism of action is particularly important for bioactive compounds. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

7,9-dimethyl-3-phenyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-26-20-19(21(30)27(2)23(26)31)28-15-18(17-11-7-4-8-12-17)25-29(22(28)24-20)14-13-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVZVGZLAPLBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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